2-Cyclopropyl-4-nitro-1H-indole
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Overview
Description
2-Cyclopropyl-4-nitro-1H-indole: is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a cyclopropyl group and a nitro group in the indole ring makes this compound particularly interesting for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-nitro-1H-indole typically involves the following steps:
Nitration: The nitration of the cyclopropylated indole can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, using reagents such as halogens or alkylating agents.
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Cyclopropyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
2-Cyclopropyl-4-nitro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indole-based compounds with potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1H-indole: Lacks the nitro group, which may result in different biological activities.
4-Nitro-1H-indole: Lacks the cyclopropyl group, which may affect its pharmacokinetic properties.
2-Methyl-4-nitro-1H-indole: Has a methyl group instead of a cyclopropyl group, which may influence its reactivity and biological activity.
Uniqueness
2-Cyclopropyl-4-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
663177-70-6 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyclopropyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-9-8(11)6-10(12-9)7-4-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
HSJVJOCVBCVOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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